molecular formula C23H27N3O4 B2515244 1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251696-78-2

1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B2515244
CAS No.: 1251696-78-2
M. Wt: 409.486
InChI Key: PQALAKRPWFXZKE-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a complex organic compound with a unique spiro structure, combining piperidine and quinazolinone moieties. The presence of methoxy groups enhances its chemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves a multistep process:

  • Starting Materials: : The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzoyl chloride and 1,6-dimethylpiperidine.

  • Formation of the Benzoyl Intermediate: : 3,5-dimethoxybenzoyl chloride reacts with an appropriate amine to form a benzoyl intermediate.

  • Spirocyclization: : This intermediate undergoes a spirocyclization reaction with 1,6-dimethylpiperidine to form the spiro structure.

  • Final Cyclization: : Further cyclization with appropriate reagents results in the formation of the quinazolinone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one undergoes several types of chemical reactions:

  • Oxidation: : The methoxy groups can be oxidized to form hydroxyl or aldehyde groups under strong oxidative conditions.

  • Reduction: : The carbonyl groups in the benzoyl and quinazolinone moieties can be reduced to alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Nucleophiles: : Halides, thiolates, amines.

Major Products

The major products formed from these reactions can include hydroxylated derivatives, reduced alcohols, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one serves as an intermediate in the synthesis of more complex molecules and as a reference compound for studying spirocyclic structures.

Biology

In biological research, this compound can be used to explore enzyme interactions, particularly those involving spirocyclic scaffolds, which are known for their bioactivity.

Medicine

The compound's unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways associated with diseases such as cancer and neurological disorders.

Industry

Industrially, this compound can be utilized in the production of advanced materials, catalysts, and as a key intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The methoxy groups and spiro structure contribute to its binding affinity and specificity, which are crucial for its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one: : Differing by the position of methoxy groups, which can affect its chemical reactivity and bioactivity.

  • 1-(3,5-dihydroxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one: : Hydroxyl groups instead of methoxy, altering its properties.

Uniqueness

What sets 1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one apart is its specific placement of methoxy groups, contributing to unique chemical behaviors and biological interactions that are not observed in its analogs.

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Properties

IUPAC Name

1'-(3,5-dimethoxybenzoyl)-1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-15-5-6-20-19(11-15)21(27)24-23(25(20)2)7-9-26(10-8-23)22(28)16-12-17(29-3)14-18(13-16)30-4/h5-6,11-14H,7-10H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQALAKRPWFXZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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